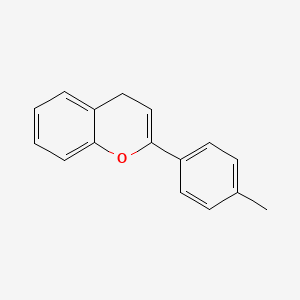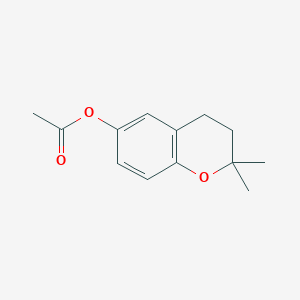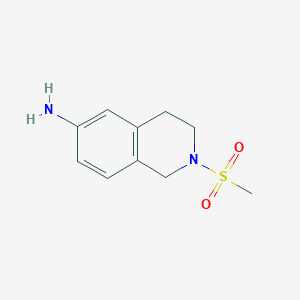
3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by a cyclobutene ring substituted with a pentyl group and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This reaction is often carried out under thermal conditions or with the aid of a catalyst.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Grignard reaction or an alkylation reaction using pentyl halides.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is typically introduced through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Materials Science: Employed in the development of novel materials with unique electronic and mechanical properties.
Biology and Medicine: Investigated for potential biological activity and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione: This compound features methylamino groups on the cyclobutene ring.
3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Contains phenylamino groups on the cyclobutene ring.
Uniqueness
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione is unique due to the presence of both a pentyl group and a trimethylsilyl group, which confer distinct chemical properties and reactivity compared to other cyclobutene derivatives
Eigenschaften
CAS-Nummer |
181126-38-5 |
|---|---|
Molekularformel |
C12H20O2Si |
Molekulargewicht |
224.37 g/mol |
IUPAC-Name |
3-pentyl-4-trimethylsilylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H20O2Si/c1-5-6-7-8-9-10(13)11(14)12(9)15(2,3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
KEMCSXZTNOGHOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=O)C1=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)







